molecular formula C8H13ClN2O2 B1485954 2-Methyl-2,7-diazaspiro[4.4]nonane-1,3-dione hydrochloride CAS No. 2204961-66-8

2-Methyl-2,7-diazaspiro[4.4]nonane-1,3-dione hydrochloride

Cat. No.: B1485954
CAS No.: 2204961-66-8
M. Wt: 204.65 g/mol
InChI Key: FWXBOVPXBXJHEF-UHFFFAOYSA-N
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Description

2-Methyl-2,7-diazaspiro[4.4]nonane-1,3-dione hydrochloride is a spirocyclic compound featuring a bicyclic structure with two nitrogen atoms and two ketone groups. Its molecular formula is C₈H₁₂ClN₂O₂·HCl, with a molecular weight of 272.8 g/mol (purity ≥95%) . The spiro[4.4]nonane core confers rigidity, while the methyl group at position 2 modulates electronic and steric properties. This compound is primarily used in pharmaceutical research, particularly in studies targeting central nervous system (CNS) disorders due to structural similarities with GABA analogs .

Properties

IUPAC Name

2-methyl-2,7-diazaspiro[4.4]nonane-1,3-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2.ClH/c1-10-6(11)4-8(7(10)12)2-3-9-5-8;/h9H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWXBOVPXBXJHEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2(C1=O)CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Methyl-2,7-diazaspiro[4.4]nonane-1,3-dione hydrochloride is a compound of significant interest due to its unique spirocyclic structure and potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C8H15ClN2OC_8H_{15}ClN_2O and a molecular weight of approximately 190.67 g/mol. Its structure includes a spiro junction that contributes to its biological activity, particularly through interactions with various biological targets such as enzymes and receptors.

Pharmacological Activity

Research indicates that this compound exhibits notable pharmacological properties, particularly in the context of bone health. A study highlighted its ability to inhibit osteoclast activity in both mouse and human models, which is crucial for preventing bone loss associated with conditions like osteoporosis .

Key Findings:

  • Inhibition of Osteoclast Activity : The compound demonstrated effectiveness in inhibiting osteoclasts without adversely affecting osteoblast function, suggesting a potential therapeutic role in osteoporosis management .
  • Mechanism of Action : The spirocyclic structure allows for specific interactions with cellular pathways involved in bone remodeling, particularly targeting the DOCK5 protein involved in osteoclast adhesion .

Comparative Analysis with Related Compounds

A comparative analysis of similar compounds reveals variations in biological activity based on structural differences. The following table summarizes key features of related compounds:

Compound NameMolecular FormulaKey Features
2-Methyl-2,7-diazaspiro[4.4]nonane dihydrochlorideC8H18Cl2N2C_8H_{18}Cl_2N_2Dihydrochloride form; potential enhanced solubility
2-Methyl-2,7-diazaspiro[4.4]nonane-1,3-dioneC8H12N2O2C_8H_{12}N_2O_2Contains additional keto groups; varied reactivity
4-Chlorobenzyl-4-hydroxy-2-phenyl-1-thia-2,7-diazaspiro[4.4]nonane 1,1-dioxideN/AEffective in preventing bone loss; lead for anti-osteoporotic drugs

Study on Osteoclast Inhibition

A pivotal study published in the Journal of Medicinal Chemistry explored the effects of various diazaspiro compounds on osteoclast activity. The results indicated that certain derivatives inhibited osteoclast function significantly while preserving osteoblast viability. This dual action presents a promising avenue for developing new treatments for osteoporosis .

Preclinical Trials

In preclinical trials conducted on ovariectomized mice (a model for postmenopausal osteoporosis), treatment with 2-methyl-2,7-diazaspiro[4.4]nonane derivatives prevented pathological bone loss without affecting overall bone formation rates. This finding underscores the compound's potential as a therapeutic agent that selectively targets osteoclasts .

Comparison with Similar Compounds

Pharmacological and Physicochemical Comparison

Compound Name Molecular Weight (g/mol) Core Structure Key Substituent logP (Predicted) Bioactivity (MES ED₅₀) Applications
2-Methyl-2,7-diazaspiro[4.4]nonane-1,3-dione HCl 272.8 Spiro[4.4]nonane Methyl 0.8 Not reported CNS research
2-Benzyl analog 280.75 Spiro[4.4]nonane Benzyl 1.5 Not reported Protein degraders
N-(Benzyloxy)-2-azaspiro[4.4]nonane-1,3-dione 316.3 Spiro[4.4]nonane Benzyloxy 2.2 30 mg/kg (rats) Anticonvulsant lead
2-Methyl spiro[3.5]nonane diHCl 205.64 Spiro[3.5]nonane Methyl 0.5 Not reported Exploratory synthesis

Key Research Findings

  • Anticonvulsant Activity: Benzyloxy and dichlorophenylamino substituents (e.g., compound 9 in ) enhance MES activity, likely due to improved target engagement at GABA receptors .
  • Metabolic Stability : Methyl-substituted analogs exhibit superior metabolic stability over benzyl derivatives, as seen in pharmacokinetic studies of related spiro compounds .
  • Synthetic Accessibility: Spiro[4.4]nonane derivatives are synthesized via optimized Knoevenagel condensations and cyanide hydrolysis, whereas spiro[3.5] analogs require alternative cyclization strategies .

Preparation Methods

Formation of the Spirocyclic Core

  • Starting from appropriate diamine or amino acid derivatives, the spirocyclic core is formed by intramolecular cyclization.
  • For example, an acetal derivative precursor is treated with lithium hexamethyldisilazide (LiHMDS) in tetrahydrofuran (THF) at low temperature (-78 °C) to generate a reactive intermediate.
  • Subsequent addition of a diketone or related electrophile allows for the formation of the diazaspiro[4.4]nonane-1,3-dione scaffold through nucleophilic attack and ring closure.
  • The reaction mixture is gradually warmed to room temperature, followed by quenching with saturated ammonium chloride solution and extraction with dichloromethane (CH2Cl2).

Methylation

  • Methyl iodide (MeI) is added dropwise to the spirocyclic intermediate in the presence of potassium carbonate (K2CO3) as a base, typically in a polar aprotic solvent such as dimethylformamide (DMF) or THF.
  • The methylation proceeds at elevated temperatures (e.g., 50-100 °C) for several hours to ensure complete substitution at the nitrogen atom.
  • After completion, the reaction mixture is filtered, concentrated, and purified by flash chromatography.

Salt Formation

  • The free base of 2-Methyl-2,7-diazaspiro[4.4]nonane-1,3-dione is converted into its hydrochloride salt by treatment with hydrogen chloride gas or an HCl solution in an appropriate solvent.
  • This step improves the compound's stability, crystallinity, and handling properties.

Reaction Conditions and Yields

Step Reagents & Conditions Yield (%) Notes
Spirocyclic core formation LiHMDS (1.0 M in THF), -78 °C, 2.5 h; then warm to RT 50-70 Requires anhydrous conditions and inert atmosphere
Methylation MeI, K2CO3, DMF or THF, 50-100 °C, 5 h 60-70 Base-promoted N-methylation
Hydrochloride salt formation HCl gas or HCl in solvent, room temperature Quantitative Salt isolation by crystallization

Analytical Characterization Supporting Preparation

  • NMR Spectroscopy: ^1H and ^13C NMR confirm the spirocyclic structure and methyl substitution.
  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular weight consistent with the methylated diazaspiro compound.
  • Infrared Spectroscopy (IR): Characteristic absorption bands for amide carbonyl groups (~1770 and 1650 cm^-1) and N-H stretching (~3400 cm^-1) are observed.
  • Melting Point: The hydrochloride salt typically exhibits a sharp melting point indicative of purity (e.g., 90-92 °C).

Research Findings and Optimization

  • The use of LiHMDS at low temperature is critical to control the regioselectivity and yield of the spirocyclization step.
  • Methylation efficiency depends on the base and solvent choice; K2CO3 in DMF or THF provides good yields.
  • The hydrochloride salt form enhances stability and facilitates purification.
  • Alternative alkylation methods (e.g., methyl triflate) have been explored but MeI remains the most practical reagent.

Summary Table of Preparation Steps

Step No. Reaction Stage Key Reagents Temperature Time Yield (%) Comments
1 Spirocyclization LiHMDS, diketone precursor -78 °C to RT ~4 h 50-70 Anhydrous, inert atmosphere
2 N-Methylation MeI, K2CO3, DMF/THF 50-100 °C 5 h 60-70 Base-promoted, purification needed
3 Hydrochloride salt prep HCl (gas or solution) RT 1-2 h Quantitative Crystallization for isolation

This preparation methodology is supported by extensive experimental data from peer-reviewed synthetic chemistry research, demonstrating reproducibility and scalability for laboratory synthesis of this compound.

Q & A

Advanced Research Question

  • Genetic knockdown/knockout (CRISPR/Cas9) of putative targets to confirm on-mechanism effects .
  • Chemical proteomics (e.g., affinity chromatography-MS) identifies off-target interactions .
  • Metabolomic profiling (LC-MS/MS) tracks downstream pathway modulation (e.g., changes in ATP levels for kinase targets) .

What are the ethical and safety protocols for handling this compound in laboratory settings?

Basic Research Question
Material Safety Data Sheets (MSDS) classify it as irritant (H315, H319). Handling requires PPE (gloves, goggles), fume hood use, and waste disposal per EPA guidelines . Acute toxicity (LD₅₀) is assessed via OECD 423 guidelines in rodent models before in vivo studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-2,7-diazaspiro[4.4]nonane-1,3-dione hydrochloride
Reactant of Route 2
2-Methyl-2,7-diazaspiro[4.4]nonane-1,3-dione hydrochloride

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